4-(2-Methyl-1H-imidazol-1-yl)butane-1-sulfonic acid
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Overview
Description
4-(2-Methyl-1H-imidazol-1-yl)butane-1-sulfonic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1H-imidazol-1-yl)butane-1-sulfonic acid can be achieved through several methods. One common approach involves the reaction of 2-methylimidazole with 1,4-butane sultone under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1H-imidazol-1-yl)butane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
4-(2-Methyl-1H-imidazol-1-yl)butane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1H-imidazol-1-yl)butane-1-sulfonic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole derivative with similar structural features.
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene: A compound with two imidazole rings linked by a benzene ring.
Uniqueness
4-(2-Methyl-1H-imidazol-1-yl)butane-1-sulfonic acid is unique due to its specific combination of an imidazole ring and a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
138250-02-9 |
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Molecular Formula |
C8H14N2O3S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-(2-methylimidazol-1-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H14N2O3S/c1-8-9-4-6-10(8)5-2-3-7-14(11,12)13/h4,6H,2-3,5,7H2,1H3,(H,11,12,13) |
InChI Key |
VUADLCHNSSNMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCCS(=O)(=O)O |
Origin of Product |
United States |
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